molecular formula C13H18N2O4 B14852573 Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14852573
M. Wt: 266.29 g/mol
InChI Key: OEWLFAQENNVZMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of Functional Groups: The formyl and hydroxyl groups can be introduced through selective functionalization reactions. For instance, the formyl group can be added via a Vilsmeier-Haack reaction, while the hydroxyl group can be introduced through hydroxylation reactions.

    Attachment of the Carbamate Group: The tert-butyl carbamate group can be attached using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(5-formyl-6-hydroxypyridin-2-YL)ethylcarbamate: Similar structure but with different positioning of the formyl and hydroxyl groups.

    Tert-butyl (6-formyl-5-hydroxypyridin-2-YL)methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[2-(6-formyl-5-hydroxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-7-6-9-4-5-11(17)10(8-16)15-9/h4-5,8,17H,6-7H2,1-3H3,(H,14,18)

InChI Key

OEWLFAQENNVZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=C(C=C1)O)C=O

Origin of Product

United States

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